6-Benzyl-5-methyl-2-(cyclohexyloxy)pyrimidin-4-one
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Overview
Description
6-Benzyl-5-methyl-2-(cyclohexyloxy)pyrimidin-4-one is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that are widely found in nature and are integral components of nucleic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-5-methyl-2-(cyclohexyloxy)pyrimidin-4-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-4,6-dichloropyrimidine with benzylamine and cyclohexanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
6-Benzyl-5-methyl-2-(cyclohexyloxy)pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or cyclohexyloxy groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
6-Benzyl-5-methyl-2-(cyclohexyloxy)pyrimidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Benzyl-5-methyl-2-(cyclohexyloxy)pyrimidin-4-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
6-Benzyl-5-methyl-2-(methylsulfanyl)pyrimidin-4-one: Similar structure but with a methylsulfanyl group instead of a cyclohexyloxy group.
Pyrazolo[3,4-d]pyrimidine: A fused heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another fused heterocyclic compound with potential therapeutic applications.
Uniqueness
6-Benzyl-5-methyl-2-(cyclohexyloxy)pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclohexyloxy group enhances its lipophilicity and may improve its interaction with biological membranes and targets .
Properties
CAS No. |
153815-93-1 |
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Molecular Formula |
C18H22N2O2 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
4-benzyl-2-cyclohexyloxy-5-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C18H22N2O2/c1-13-16(12-14-8-4-2-5-9-14)19-18(20-17(13)21)22-15-10-6-3-7-11-15/h2,4-5,8-9,15H,3,6-7,10-12H2,1H3,(H,19,20,21) |
InChI Key |
WHDUVNDBXYBPBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(NC1=O)OC2CCCCC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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